

Environmental Fate and Transport of Dacthal

(DCPA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dacthal	
Cat. No.:	B1668884	Get Quote

Introduction

Dacthal, the trade name for the active ingredient dimethyl tetrachloroterephthalate (DCPA), is a selective, pre-emergent phthalate herbicide first registered in 1958.[1][2] It has been historically used to control annual grasses and certain broadleaf weeds in a variety of settings, including ornamental turf, numerous vegetable crops, and cotton.[1][3] The mechanism of action involves the inhibition of normal cell division in the root tips of weeds.[1][2]

The environmental behavior of DCPA has been a subject of significant regulatory scrutiny. While the parent compound is not exceptionally persistent or mobile, its degradation products have raised concerns, leading to the voluntary termination of most uses by the registrant in 2005 and an emergency suspension and subsequent cancellation by the U.S. Environmental Protection Agency (EPA) in 2024 due to identified health risks, particularly to fetal development. [3][4][5] This guide provides a detailed overview of the physicochemical properties, environmental fate, and transport mechanisms of DCPA and its primary metabolites.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. DCPA is characterized by its low water solubility and high octanol-water partition coefficient (Kow), indicating a tendency to associate with organic matter.[1][3] In contrast, its primary degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), are significantly more water-soluble, a key factor in their environmental mobility.[1]

Table 1: Physicochemical Properties of DCPA and its Primary Metabolites

Property	DCPA (Parent)	MTP (Mono-acid Metabolite)	TPA (Di-acid Metabolite)
CAS Number	1861-32-1[1][3]	887-54-7[1]	2136-79-0[1]
Molecular Formula	C10H6Cl4O4[1][3]	C ₉ H ₄ Cl ₄ O ₄ [1]	C ₈ H ₂ Cl ₄ O ₄ [1]
Molecular Weight (g/mol)	331.99[1][3]	317.94[1]	303.93[1]
Water Solubility (mg/L)	0.5 at 25°C[1][3]	3,000 at 20°C[1]	5,780 at 20°C[1]
Log K _° w (Octanol- Water)	4.19[1][3]	3.45 (modeled)[1]	3.27 (modeled)[1]
Log K₀c (Soil Organic Carbon)	3.81[3]	Not Reported	Not Reported
Vapor Pressure (mm Hg)	2.5 x 10 ⁻⁶ at 25°C[1]	1.53 x 10 ⁻⁶ (modeled) [1]	1.71 x 10 ⁻⁸ (modeled) [1]
Henry's Law Constant (atm-m³/mol)	2.18 x 10 ⁻⁶ [1][3]	3.22 x 10 ⁻¹⁰ (modeled)[1]	6.80 x 10 ⁻¹⁰ (modeled)[1]

Environmental Fate and Transport

The fate of DCPA in the environment is a multi-faceted process involving degradation, mobility, and accumulation. The primary routes of dissipation are biodegradation and volatilization.[3]

Degradation

Biodegradation is the principal pathway for DCPA dissipation in soil.[1][3] The compound is relatively stable to hydrolysis across a range of environmental pH (5.0 to 9.0) and photolysis is not considered a major degradation pathway.[3][6] Microbial action in soil leads to the sequential hydrolysis (de-esterification) of the two methyl ester groups. This process first forms the mono-acid metabolite, MTP, and subsequently the di-acid metabolite, TPA.[3][6]

Figure 1: Microbial Degradation Pathway of Dacthal (DCPA)

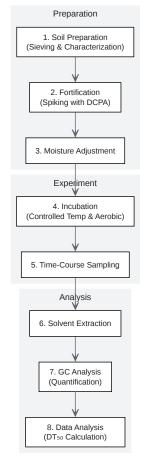


Figure 2: Experimental Workflow for a Soil Degradation Study

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. datcp.wi.gov [datcp.wi.gov]
- 3. epa.gov [epa.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- To cite this document: BenchChem. [Environmental Fate and Transport of Dacthal (DCPA): A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1668884#environmental-fate-and-transport-of-dacthal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com